molecular formula C15H20ClN3S B4347786 1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione

1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione

Cat. No.: B4347786
M. Wt: 309.9 g/mol
InChI Key: WCEDYRWLCPSKHF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a chlorophenyl group and a cyclohexyl group attached to a triazinane ring, which also contains a thione group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione typically involves the reaction of 3-chlorobenzylamine with cyclohexyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

3-chlorobenzylamine+cyclohexyl isothiocyanateThis compound\text{3-chlorobenzylamine} + \text{cyclohexyl isothiocyanate} \rightarrow \text{this compound} 3-chlorobenzylamine+cyclohexyl isothiocyanate→this compound

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The thione group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding thiols or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and is studied for its reactivity and stability.

    Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules are of particular interest.

    Medicine: Preliminary studies suggest that this compound may have pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully understand its therapeutic potential.

    Industry: In industrial applications, this compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)piperazine: This compound is a psychoactive drug with different pharmacological properties compared to the triazinane derivative.

    1-(3-chlorophenyl)-2-(methylamino)propan-1-one:

    1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine: This Schiff base ligand has applications in coordination chemistry and catalysis, highlighting the diverse uses of chlorophenyl derivatives.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3S/c16-12-5-4-8-14(9-12)19-11-18(10-17-15(19)20)13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEDYRWLCPSKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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